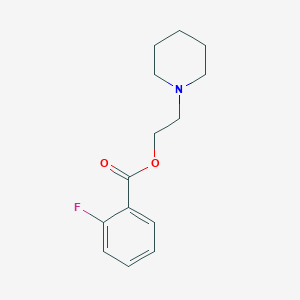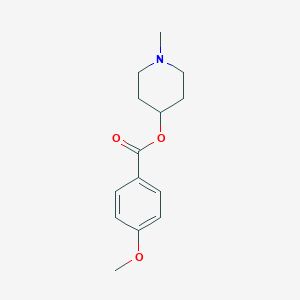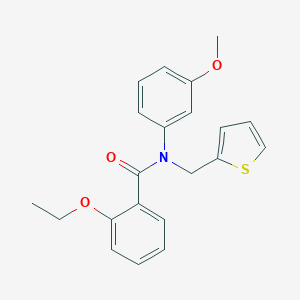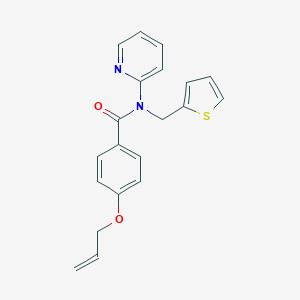![molecular formula C11H11Br2NO4S B257419 1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
1-[(2,5-Dibromophenyl)sulfonyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dibromophenyl)sulfonyl]proline, also known as DBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBSP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth. By inhibiting the activity of COX-2, 1-[(2,5-Dibromophenyl)sulfonyl]proline may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of other biochemical and physiological effects. For example, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This may make 1-[(2,5-Dibromophenyl)sulfonyl]proline a potential treatment for diseases such as arthritis, where MMP-9 is overactive. 1-[(2,5-Dibromophenyl)sulfonyl]proline has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to be stable under a range of conditions, which may make it easier to work with in the lab. However, one limitation of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are many potential future directions for research on 1-[(2,5-Dibromophenyl)sulfonyl]proline. One area of research that is likely to be of interest is the development of new cancer therapies based on 1-[(2,5-Dibromophenyl)sulfonyl]proline. Researchers may also investigate the use of 1-[(2,5-Dibromophenyl)sulfonyl]proline as a treatment for other diseases, such as arthritis or neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline and to identify new pathways that it may target.
Méthodes De Synthèse
1-[(2,5-Dibromophenyl)sulfonyl]proline can be synthesized using a variety of methods, including the reaction of proline with 2,5-dibromobenzene sulfonyl chloride in the presence of a base. This method has been found to be effective in producing high yields of 1-[(2,5-Dibromophenyl)sulfonyl]proline with good purity. Other methods for synthesizing 1-[(2,5-Dibromophenyl)sulfonyl]proline include the reaction of proline with 2,5-dibromobenzenesulfonyl azide and the reaction of proline with 2,5-dibromobenzenesulfonyl fluoride.
Applications De Recherche Scientifique
1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Other areas of research where 1-[(2,5-Dibromophenyl)sulfonyl]proline has shown promise include its potential use as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.
Propriétés
Nom du produit |
1-[(2,5-Dibromophenyl)sulfonyl]proline |
|---|---|
Formule moléculaire |
C11H11Br2NO4S |
Poids moléculaire |
413.08 g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
Clé InChI |
VACHCVAPPILYEF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
